![molecular formula C12H10FN3O2S2 B6523411 4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide CAS No. 852453-42-0](/img/structure/B6523411.png)

4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

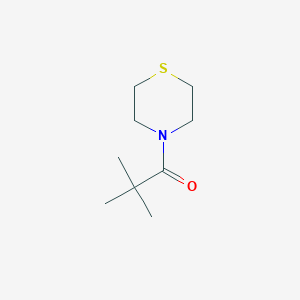

“4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide” is a compound that belongs to the class of imidazothiazoles . Imidazothiazoles are known to act as effective molecular scaffolds for synthetic, structural, and biomedical research . This compound has a molecular formula of C12H10FN3O2S2, an average mass of 311.355 Da, and a monoisotopic mass of 311.019836 Da .

Synthesis Analysis

The synthesis of imidazothiazoles involves various methods, with the classification of existing synthetic methods based on the amount of research invested . The synthesis of “this compound” specifically is not detailed in the available literature.Molecular Structure Analysis

Imidazothiazoles have five types of systems, formed on the basis of all possible combinations of joining the thiazole and imidazole rings . The most studied type is imidazo[2,1-b]thiazoles , which is the type that “this compound” belongs to.Aplicaciones Científicas De Investigación

4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamideenzene-1-sulfonamide has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, the compound has been studied for its potential as a pharmacophore for the design of new drugs. In drug discovery, the compound has been studied for its potential to act as an inhibitor of enzymes involved in metabolic pathways. In materials science, 4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamideenzene-1-sulfonamide has been studied for its potential to form polymers with desirable properties.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazoles and imidazole derivatives, have been found to interact with a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical cellular processes.

Mode of Action

This could include binding to active sites, modulating protein function, or interfering with cellular signaling pathways .

Biochemical Pathways

These include pathways involved in inflammation, pain perception, microbial growth, and cancer cell proliferation .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamideenzene-1-sulfonamide in lab experiments include its availability, low toxicity, and low cost. Additionally, the compound is relatively easy to synthesize and can be used in a variety of experiments. The main limitation of the compound is that its mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound on biochemical and physiological processes.

Direcciones Futuras

The future directions for 4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamideenzene-1-sulfonamide research include further exploration of its potential applications in medicinal chemistry, drug discovery, and materials science. Additionally, further research is needed to understand the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further studies are needed to explore the potential of the compound to form polymers with desirable properties. Finally, further research is needed to explore the potential of the compound to be used as a pharmacophore for the design of new drugs.

Métodos De Síntesis

The synthesis of 4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamideenzene-1-sulfonamide is typically achieved through a two-step process. The first step involves the reaction of 4-fluorobenzene-1-sulfonyl chloride with an amine, such as ethylenediamine, to form the amide. The second step involves the reaction of the amide with an imidazole derivative, such as imidazole-4-carboxylic acid, to form the desired 4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamideenzene-1-sulfonamide. The synthesis can also be accomplished in one step by reacting 4-fluorobenzene-1-sulfonyl chloride with imidazole-4-carboxylic acid in the presence of a base to form 4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamideenzene-1-sulfonamide.

Propiedades

IUPAC Name |

4-fluoro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2S2/c13-9-1-3-11(4-2-9)20(17,18)14-7-10-8-16-5-6-19-12(16)15-10/h1-6,8,14H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCFAZFONDVRGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCC2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6523341.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide](/img/structure/B6523361.png)

![2,4,6-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523375.png)

![2,5-difluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523384.png)

![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6523389.png)

![4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523391.png)

![4-methoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523396.png)

![3-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523398.png)

![4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523400.png)

![3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523403.png)

![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6523407.png)

![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6523419.png)